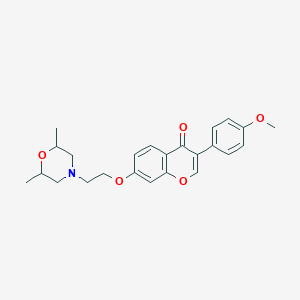

7-(2-(2,6-二甲基吗啉基)乙氧基)-3-(4-甲氧基苯基)-4H-香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives often involves multistep reactions that incorporate various functional groups into the chromene core. For instance, a related compound, described by Lichitsky et al. (2021), was synthesized through a multicomponent condensation involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, highlighting the complex synthetic routes typical for this class of compounds (Lichitsky, Komogortsev, & Melekhina, 2021).

Molecular Structure Analysis

The molecular structure of chromene derivatives showcases a variety of conformations based on the substitution pattern. Inglebert et al. (2014) detailed the crystal structure of a closely related chromene compound, highlighting the typical envelope and flat-boat conformations of the carbocyclic and pyran rings, respectively (Inglebert, Kamalraja, Sethusankar, & Perumal, 2014).

Chemical Reactions and Properties

Chromene derivatives are known for their reactivity towards various chemical agents. The ability to undergo reactions such as cyclization, condensation, and functionalization highlights the versatile chemical properties of these compounds. For example, the synthesis and characterization of 2-amino-3-ethoxycarbonyl-4-(4′-methoxy Phenyl)-4H-pyrano-[3,2-c]-chromene-6-methyl-5-one by Naveen et al. (2007), demonstrates the chemical reactivity of chromene derivatives through Knoevenagel reactions and subsequent cyclizations (Naveen, Lakshmi, Manvar, Parecha, Shah, Sridhar, & Prasad, 2007).

科学研究应用

抗炎和组胺释放抑制作用

与香豆酚衍生物密切相关的色酮类化合物已从药用植物如杜鹃中分离出来。这些化合物,包括杜鹃色酮和其他化合物,已经显示出对大鼠腹膜肥大细胞诱导的48/80化合物诱导的组胺释放具有显著的抑制作用,表明具有潜在的抗炎和抗过敏应用 (Iwata et al., 2004)。

中性粒细胞促炎反应抑制

从沉香中分离出的4H-色酮-4-酮衍生物等化合物已显示出对中性粒细胞促炎反应具有显著的抑制活性。这包括抑制超氧阴离子的生成,表明有潜力用于治疗炎症性疾病 (Wang et al., 2018)。

抗微生物和抗炎应用

从紫金牛中提取的异黄酮,具有核心色酮-4-酮结构,据报道具有抗微生物和抗炎作用。这些化合物的特定空间排列有助于它们的生物活性 (Liu et al., 2008)。

细胞毒活性

已对某些色酮和色烯衍生物进行了研究,以评估它们对各种癌细胞系的细胞毒作用。例如,已发现这些衍生物能够诱导人类癌细胞系的凋亡,突显其作为抗癌剂的潜力。这包括诱导核碎裂、在G2/M阶段阻滞细胞和诱导凋亡的能力 (Kemnitzer et al., 2004)。

抗氧化活性

从种子和其他植物部位分离出的化合物,共享色酮或色烯骨架,通常表现出强大的抗氧化活性。这包括清除自由基和对抗氧化应激的保护,这对于管理与氧化应激相关的疾病至关重要 (Ibrahim & Mohamed, 2015)。

属性

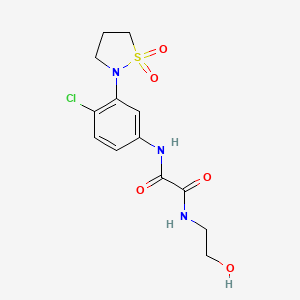

IUPAC Name |

7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-16-13-25(14-17(2)30-16)10-11-28-20-8-9-21-23(12-20)29-15-22(24(21)26)18-4-6-19(27-3)7-5-18/h4-9,12,15-17H,10-11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKILACOWHAAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)

![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)

![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)

![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)